3-Fluorobenzylhydrazine

Vue d'ensemble

Description

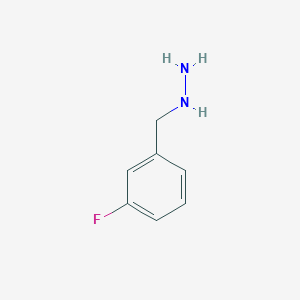

3-Fluorobenzylhydrazine is an organic compound with the chemical formula C7H8FN2 and a molecular weight of 138.15 g/mol . It is a colorless to pale yellow liquid with a pungent odor . This compound has gained significant attention in scientific research due to its potential implications in various fields of research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Fluorobenzylhydrazine can be synthesized by reacting 3-fluorobenzylamine with hydrazine . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are carefully controlled to optimize the yield of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the reaction conditions are maintained consistently and using industrial-grade reagents and equipment to handle larger quantities of reactants and products.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluorobenzylhydrazine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or other strong bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce simpler hydrazine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have investigated the potential of 3-fluorobenzylhydrazine as an antimicrobial agent. The compound exhibits activity against various bacterial strains, including drug-resistant pathogens. The mechanism of action is believed to involve the inhibition of bacterial virulence factors, particularly those associated with the type III secretion system (T3SS) in Pseudomonas aeruginosa, which is crucial for its pathogenicity .

Anticancer Properties

Research has highlighted the anticancer potential of this compound derivatives. These compounds are being studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The structure-activity relationship (SAR) analysis indicates that modifications to the hydrazine moiety can enhance cytotoxicity while reducing off-target effects .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the reaction of 3-fluorobenzaldehyde with hydrazine derivatives. Various synthetic routes have been developed to optimize yield and purity, including microwave-assisted synthesis which has been shown to significantly reduce reaction times .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how different substituents on the benzyl ring affect the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups enhances the compound's ability to engage with biological targets.

- Hydrophobic Interactions : Modifications that increase hydrophobicity often correlate with improved membrane permeability and bioavailability.

- Cytotoxicity Profile : Variations in the hydrazine moiety can lead to significant differences in cytotoxicity, emphasizing the need for careful design in drug development .

Case Studies

-

Inhibition of Pseudomonas aeruginosa T3SS

A study demonstrated that specific derivatives of this compound effectively inhibited T3SS-mediated secretion in Pseudomonas aeruginosa, showcasing its potential as a novel antibacterial agent. The most potent compounds exhibited IC50 values below 1 µM, indicating strong efficacy against this virulence factor . -

Cytotoxicity Against Cancer Cell Lines

Another investigation assessed various derivatives of this compound against several cancer cell lines, including breast and lung cancers. Results indicated that certain modifications led to enhanced cytotoxic effects, with some compounds achieving over 80% inhibition at low concentrations .

Mécanisme D'action

The mechanism by which 3-Fluorobenzylhydrazine exerts its effects involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making it a valuable tool in studying cellular processes.

Comparaison Avec Des Composés Similaires

- 3-Hydroxybenzylhydrazine

- 3-Methoxybenzylhydrazine

- 3-Chlorobenzylhydrazine

Comparison: 3-Fluorobenzylhydrazine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its non-fluorinated counterparts. This makes it particularly useful in applications where these properties are advantageous.

Activité Biologique

3-Fluorobenzylhydrazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

This compound can be synthesized through various methods, typically involving the reaction of 3-fluorobenzaldehyde with hydrazine. The compound's structure can be confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry.

Biological Activity Overview

The biological activity of this compound has been assessed in several studies, focusing primarily on its antimicrobial and antiproliferative properties.

Antimicrobial Activity

Research indicates that derivatives of benzylhydrazine, including this compound, exhibit significant antimicrobial activity. In a study involving various hydrazone derivatives, it was found that compounds with fluorine substituents inhibited microbial growth at concentrations ranging from 0.01 to 1250 µmol/L. The effectiveness varied across different microbial strains, showcasing the importance of structural modifications in enhancing activity .

Antiproliferative Effects

The antiproliferative effects of this compound have been evaluated using cell lines such as L929 (mouse fibroblast) and EA.hy926 (human umbilical vein endothelial cells). The compound demonstrated both inhibition and stimulation of cell proliferation depending on the concentration used. This duality suggests a complex mechanism of action that may involve modulation of signaling pathways related to cell growth and survival .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the hydrazine moiety can significantly affect potency. For instance:

- Fluorine Substituent : The presence of fluorine enhances lipophilicity and may improve penetration into microbial cells.

- Hydrazone Formation : Compounds formed through hydrazone linkages often exhibit enhanced biological activities due to increased electron density and potential for hydrogen bonding .

Case Studies

- Antimicrobial Efficacy : A study conducted on various hydrazone derivatives indicated that those with electron-withdrawing groups like fluorine showed improved antimicrobial properties against resistant strains of bacteria. The most potent compounds achieved IC50 values below 1 µM against specific pathogens, highlighting their potential as lead compounds for antibiotic development .

- Cancer Cell Lines : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines at low micromolar concentrations. The observed effects were attributed to apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics .

Data Tables

| Compound | Activity Type | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Antimicrobial | <1 | Various bacterial strains |

| This compound | Antiproliferative | <10 | L929, EA.hy926 |

| Benzyl Hydrazide Derivative | Tyrosinase Inhibitor | 2.04 | Tyrosinase |

Propriétés

IUPAC Name |

(3-fluorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-7-3-1-2-6(4-7)5-10-9/h1-4,10H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVAJKHGIQLPDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588356 | |

| Record name | [(3-Fluorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51421-16-0 | |

| Record name | [(3-Fluorophenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3-Fluorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.